molecular formula C10H8F3NO3S B14067131 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14067131
M. Wt: 279.24 g/mol
InChI Key: HTKNBJYXPPTQQK-UHFFFAOYSA-N
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Description

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one core substituted with a phenyl ring bearing nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups at the 2- and 3-positions, respectively. These substituents confer distinct electronic and steric properties: the nitro group is strongly electron-withdrawing, while the trifluoromethylthio group combines moderate electron-withdrawing character with high lipophilicity.

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[2-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3S/c1-2-7(15)6-4-3-5-8(9(6)14(16)17)18-10(11,12)13/h3-5H,2H2,1H3

InChI Key

HTKNBJYXPPTQQK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one can be synthesized through a multi-step process involving the introduction of the nitro and trifluoromethylthio groups onto the phenyl ring, followed by the addition of the propanone moiety. One common method involves the nitration of a suitable precursor, followed by the introduction of the trifluoromethylthio group using reagents such as trifluoromethylthiolating agents. The final step involves the addition of the propanone group under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and trifluoromethylthiolation reactions, followed by purification steps to obtain the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylpropanone derivatives.

Scientific Research Applications

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from experimental

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups Reference
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one 2-NO₂, 3-SCF₃ C₁₀H₈F₃NO₃S ~303.2* N/A† Ketone, nitro, trifluoromethylthio
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one 3-Ethyl, 2-SCF₃ C₁₂H₁₃F₃OS 262.29 N/A Ketone, trifluoromethylthio
(E)-2-(3-nitrobenzylideneamino)-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one (AAP-1) Nitrobenzylideneamino, thiazolidinyl C₂₆H₂₂N₄O₄S 486.5 100–104 Ketone, nitro, thiazolidine
1-(4-(Phenylsulfonyl)phenyl)propan-1-one (CAS 69567-00-6) 4-Phenylsulfonyl C₁₅H₁₄O₃S 274.33 N/A Ketone, sulfonyl
1-(4-Tosylphenyl)propan-1-one 4-Tosyl (p-toluenesulfonyl) C₁₆H₁₆O₃S 288.36 N/A Ketone, tosyl
1-(2,3,4-Trihydroxy-phenyl)-propan-1-one 2,3,4-Trihydroxy C₉H₁₀O₄ 182.18 N/A Ketone, hydroxyl

*Estimated based on analogous structures.
†Experimental data unavailable in provided evidence.

Key Observations:
  • Electron-withdrawing vs. Lipophilic Groups: The nitro and trifluoromethylthio groups in the target compound contrast with the ethyl group in , which is electron-donating and less sterically demanding.
  • Melting Points : AAP-1 () exhibits a lower melting point (100–104°C) compared to naphthalene-containing analogs (172–191°C, ), suggesting that extended aromatic systems (e.g., naphthalene in ) increase rigidity and intermolecular interactions.
  • Synthetic Yields: Sulfonyl- and tosyl-substituted analogs () show high yields (78–93%), likely due to the stability of sulfone intermediates. The absence of data for the target compound precludes direct comparison, but the steric bulk of -SCF₃ and -NO₂ may reduce yields in analogous syntheses.

Biological Activity

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its diverse biological activities, attributed to its unique molecular structure that includes both a nitro group and a trifluoromethylthio group. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and research findings.

  • Molecular Formula : C10H8F3NO3S
  • Molecular Weight : 279.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1806713-04-1

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, influencing enzyme activity. Studies have shown that compounds with nitro groups often act as inhibitors for various enzymes, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
  • Protein Interaction : The trifluoromethylthio group enhances lipophilicity and membrane permeability, allowing better interaction with cellular targets. This property is crucial for modulating various biochemical pathways and cellular processes.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Nitro compounds have been documented to possess significant antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Research suggests that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial and fungal growth
Anti-inflammatoryReduces levels of TNF-α and IL-1β
Enzyme InhibitionInhibits iNOS and COX enzymes

Research Findings

  • A study highlighted the compound's potential as an anti-inflammatory agent through its ability to inhibit iNOS, suggesting that its nitro group plays a vital role in modulating inflammatory pathways .
  • Another investigation into the compound's antimicrobial properties revealed promising results against various pathogens, indicating its potential application in developing new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Nitro Group : Introduction of the nitro group via electrophilic substitution.
  • Addition of Trifluoromethylthio Group : Utilization of trifluoromethylthiol reagents under controlled conditions.
  • Final Assembly : Coupling reactions to form the final product.

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